2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline
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Overview
Description
2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline typically involves the condensation of 2-chloroquinoline derivatives with nitroalkenes. One common method is the Friedländer synthesis, which involves the reaction of 2-aminoacetophenone with an aldehyde in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of nitroquinoline derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Chloroquinoline: Shares the chloroquinoline core but lacks the nitroethenyl and ethyl substituents.
7-Ethylquinoline: Similar structure but without the chloro and nitroethenyl groups.
3-Nitroquinoline: Contains the nitro group but lacks the chloro and ethyl substituents.
Uniqueness: 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline is unique due to the presence of both the chloro and nitroethenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its ability to interact with various molecular targets, making it a valuable compound for scientific research .
Properties
CAS No. |
1031929-24-4 |
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Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-7-ethyl-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-9-3-4-10-8-11(5-6-16(17)18)13(14)15-12(10)7-9/h3-8H,2H2,1H3 |
InChI Key |
QRANOURNMJPIKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl |
Origin of Product |
United States |
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